1-Methyl-3-phenylpyridinium hexafluorophosphate
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Overview
Description
1-Methyl-3-phenylpyridinium hexafluorophosphate is a chemical compound with the molecular formula C12H12F6NP. It is a salt composed of the 1-methyl-3-phenylpyridinium cation and the hexafluorophosphate anion. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
The synthesis of 1-Methyl-3-phenylpyridinium hexafluorophosphate typically involves the reaction of 1-methyl-3-phenylpyridinium chloride with hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5C5H4NCH3+Cl−+HPF6→C6H5C5H4NCH3+PF6−+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-phenylpyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-phenylpyridinium hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpyridinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
1-Methyl-3-phenylpyridinium hexafluorophosphate can be compared with other similar compounds, such as:
1-Methyl-4-phenylpyridinium: This compound has a similar structure but with a different substitution pattern on the pyridinium ring.
1-Methyl-2-phenylpyridinium: Another structural isomer with the phenyl group in a different position.
1-Methyl-3-phenylpyridinium tetrafluoroborate: A compound with a different anion, which can affect its properties and reactivity.
The uniqueness of this compound lies in its specific combination of the cation and anion, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-methyl-3-phenylpyridin-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N.F6P/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11;1-7(2,3,4,5)6/h2-10H,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLSAXKKNRTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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